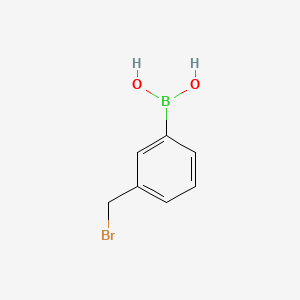

3-Bromomethylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(bromomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRFDLFMCLYROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378333 | |

| Record name | 3-Bromomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51323-43-4 | |

| Record name | 3-(Bromomethyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromomethylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethylphenylboronic acid, a bifunctional organoboron compound, has emerged as a pivotal building block in modern organic synthesis. Its unique structure, featuring both a reactive bromomethyl group and a versatile boronic acid moiety, allows for sequential and site-selective transformations. This dual reactivity makes it an invaluable tool in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering insights for its effective utilization in research and development.

Chemical Properties and Structure

This compound is a white to tan crystalline powder. Its structural arrangement, with the bromomethyl and boronic acid groups in a meta-relationship on the phenyl ring, dictates its reactivity and utility in synthesis.

| Property | Value | Source(s) |

| CAS Number | 51323-43-4 | [1][2] |

| Molecular Formula | C₇H₈BBrO₂ | [3] |

| Molecular Weight | 214.85 g/mol | [2] |

| Melting Point | 224-228 °C | [4] |

| Appearance | White to tan crystalline powder | [5] |

| Solubility | Soluble in methanol and other common organic solvents like ethanol and dimethyl sulfoxide (DMSO). | [3] |

| Stability | Stable under recommended storage conditions (2-8°C, dry, well-ventilated).[4] |

graph "3-Bromomethylphenylboronic_acid_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituents B [label="B(OH)₂", pos="2.8,1.25!", fontcolor="#4285F4"]; Br [label="CH₂Br", pos="-2.8,-1.25!", fontcolor="#EA4335"];

// Aromatic hydrogens (optional, for context) H2 [label="H", pos="-2.1,1.3!"]; H4 [label="H", pos="0,-2.3!"]; H5 [label="H", pos="2.1,-1.3!"]; H6 [label="H", pos="0,2.3!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; C3 -- Br;

// Aromatic hydrogens bonds (optional) C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6;

// Double bonds (approximated with overlapping edges) C1 -- C2 [style=invis]; C3 -- C4 [style=invis]; C5 -- C6 [style=invis]; node [shape=circle, style=filled, fillcolor="#FFFFFF", label="", width=0.5, height=0.5, pos="0,0!"]; }graphy to yield this compound.graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="3-Bromobenzyl Bromide in THF"]; B [label="Lithiation with n-BuLi at -78°C"]; C [label="Borylation with Triisopropyl Borate"]; D [label="Acidic Workup (HCl)"]; E [label="Purification"]; F [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F; }Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile reagent for the construction of complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds between the phenyl ring and various organic halides or triflates. [6][7]This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

This is a general protocol that can be adapted for specific substrates. [7] Step 1: Reaction Setup

To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

The vessel is sealed and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

Step 2: Reaction

The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Workup and Purification

The reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.

The mixture is washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography to yield the desired biaryl compound.

Applications in Medicinal Chemistry

This compound is a key intermediate in some synthetic routes to Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. [8][9][10]In these routes, the boronic acid is used in a Suzuki coupling reaction to form the central biphenyl core of the drug molecule. The bromomethyl group is then utilized for a subsequent alkylation step to complete the synthesis.

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. The benzimidazole scaffold is a common feature in many PARP inhibitors, and this compound can be used to introduce this and other key structural motifs through a combination of Suzuki coupling and subsequent cyclization or substitution reactions. [4][11][12]

Applications in Materials Science

The boronic acid group can reversibly bind with diols, a property that has been exploited in the development of fluorescent sensors for saccharides and other biologically important molecules. [13][14][15]this compound can be incorporated into fluorescent molecules, where the bromomethyl group serves as a handle for attachment to a fluorophore or a solid support.

Phenylboronic acid-functionalized polymers are being explored as "smart" materials for drug delivery systems. [6][16][17]These polymers can respond to changes in glucose concentration or pH, making them suitable for the controlled release of drugs like insulin. The bromomethyl group of this compound allows for its incorporation into polymer chains through polymerization or post-polymerization modification.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system. [3]It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromomethyl group and a boronic acid moiety enables a wide range of chemical transformations, making it an indispensable tool for the synthesis of complex molecules in medicinal chemistry and materials science. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the development of novel pharmaceuticals, functional materials, and other advanced chemical entities.

References

- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab.

- 3-(Bromomethyl)phenylboronic acid. (n.d.). Chem-Impex.

- Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.

- Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry.

- Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (n.d.). PMC.

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic

- 3-(Bromomethyl)Phenylboronic Acid. (n.d.). ChemBK.

- Development of highly sensitive fluorescent sensor and fluorescent sensor-doped polymer films for trace amounts of water based on photo-induced electron transfer. (n.d.). RSC Publishing.

- Anthracene-(aminomethyl)

- 3-Bromophenylboronic acid synthesis. (n.d.). ChemicalBook.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Phenylboronic acid:Synthesis,reactions. (n.d.). ChemicalBook.

- The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.). Semantic Scholar.

- Alternative Synthesis of Telmisartan via Suzuki Coupling. (n.d.). Scholars Research Library.

- Synthesis of telmisartan and its derivatives and evaluation of their biological activities. (n.d.).

- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. (n.d.). RJPBCS.

- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (n.d.). MDPI.

- Fragmentation Patterns in Mass Spectra. (n.d.). Chemistry LibreTexts.

- 3-(Bromomethyl)phenylboronic acid, 97%. (n.d.). Thermo Scientific Chemicals.

- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (n.d.).

- 3-(Bromomethyl)Phenylboronic Acid. (n.d.). ChemBK.

- 3-(Bromomethyl)phenylboronic acid. (n.d.). [Invalid URL removed]

- 3-(Bromomethyl)phenylboronic acid 90 51323-43-4. (n.d.). Sigma-Aldrich.

- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). PubMed.

- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl

- TELMISARTAN PART 2/3. (n.d.). New Drug Approvals.

- Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. (n.d.). Polymer Chemistry (RSC Publishing).

- A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. (n.d.). NIH.

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (n.d.). PMC.

- Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. (n.d.).

- Full article: Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (n.d.). Taylor & Francis.

- 3-(Bromomethyl)phenylboronic acid. (n.d.). [Invalid URL removed]

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. hmdb.ca [hmdb.ca]

- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(溴甲基)苯硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]

- 15. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Development of highly sensitive fluorescent sensor and fluorescent sensor-doped polymer films for trace amounts of water based on photo-induced electr ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00881A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Bromomethylphenylboronic Acid from 3-Bromobenzyl Bromide

Foreword: The Strategic Value of Bifunctional Reagents in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the efficiency of a synthetic route is paramount. The ability to introduce multiple functionalities with precision and control is a hallmark of sophisticated molecular design. 3-Bromomethylphenylboronic acid (CAS: 51323-43-4) stands as a quintessential example of such a strategic building block.[1] Its utility stems from its bifunctional nature: possessing an arylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a reactive benzylic bromide, a versatile handle for nucleophilic substitution. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate from 3-bromobenzyl bromide, emphasizing the mechanistic rationale, practical execution, and critical safety considerations necessary for success in a research and development setting.

Synthetic Strategy: Navigating Selective Reactivity

The primary challenge in converting 3-bromobenzyl bromide to this compound lies in the selective functionalization of the aryl C-Br bond while preserving the integrity of the more labile benzylic C-Br bond. Direct formation of a Grignard reagent, a common route for boronic acid synthesis, is often complicated by side reactions such as Wurtz coupling and potential loss of selectivity.[2][3]

Therefore, the most robust and widely adopted strategy is a lithium-halogen exchange reaction performed at cryogenic temperatures, followed by an electrophilic quench with a trialkyl borate.[4][5] This approach leverages the kinetic differences in the reactivity of the two C-Br bonds, allowing for the precise formation of the desired aryllithium intermediate.

The Reaction Mechanism

The synthesis proceeds through a well-defined, three-step sequence:

-

Lithium-Halogen Exchange: At a low temperature (-78 °C), an organolithium reagent, typically n-butyllithium (n-BuLi), selectively abstracts the bromine atom from the aromatic ring of 3-bromobenzyl bromide. The extreme cold is critical to prevent the organolithium reagent from acting as a base and deprotonating the benzylic position or reacting with the benzylic bromide.[6][7]

-

Electrophilic Boronylation: The newly formed aryllithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate or trimethyl borate), forming a tetracoordinate boron "ate" complex.[5]

-

Acidic Hydrolysis: Upon warming and quenching with an aqueous acid (e.g., HCl), the boronate ester intermediate is hydrolyzed to yield the final product, this compound, which often precipitates from the reaction mixture.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility. Adherence to anhydrous conditions and temperature control is critical for success.

Reagents and Equipment

| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role | Notes |

| 3-Bromobenzyl bromide | 823-78-9 | C₇H₆Br₂ | 249.93 | 40.0 | 10.0 g | Starting Material | Lachrymator, solid.[8] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | - | 200 mL | Solvent | Must be anhydrous. Use from a freshly opened bottle or a solvent purification system. |

| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | 44.0 | 17.6 mL (2.5 M in hexanes) | Lithiating Agent | 1.1 equivalents. Pyrophoric. Handle with extreme care under inert gas. |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | 48.0 | 11.3 mL | Boron Source | 1.2 equivalents. Moisture sensitive. |

| Hydrochloric Acid (2 M) | 7647-01-0 | HCl | 36.46 | - | ~100 mL | Quenching/Hydrolysis | Used for workup. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | - | ~300 mL | Extraction Solvent | |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | - | ~100 mL | Washing Agent | |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | - | ~10 g | Drying Agent |

Required Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Low-temperature thermometer

-

Syringes and needles

-

Dropping funnel (optional, for borate addition)

-

Dry ice/acetone bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a low-temperature thermometer, and two septa. Flame-dry the glassware under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution: Add 3-bromobenzyl bromide (10.0 g, 40.0 mmol) to the flask, followed by 200 mL of anhydrous THF. Stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

-

Lithiation: Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44.0 mmol) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -70 °C during the addition. A color change to yellow or orange may be observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete to ensure full lithium-halogen exchange.

-

Borylation: Add triisopropyl borate (11.3 mL, 48.0 mmol) dropwise via syringe over 15 minutes, again keeping the internal temperature below -70 °C. A white precipitate may begin to form.

-

Warming: After the addition of the borate is complete, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

Quenching and Hydrolysis: Carefully pour the reaction mixture into a beaker containing 100 mL of 2 M hydrochloric acid and stir vigorously for 30-60 minutes. The target product, this compound, should precipitate as a white solid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) or by trituration with cold hexane to yield pure this compound as a white solid.[9]

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet solvent or glassware. 2. Inactive n-BuLi. 3. Reaction temperature too high. | 1. Ensure all equipment is rigorously dried and use a fresh, anhydrous grade of THF. 2. Titrate the n-BuLi solution before use to confirm its molarity. 3. Maintain strict temperature control (-78 °C) during the addition of n-BuLi and the borate ester. |

| Protodeboronation | Harsh acidic workup (prolonged exposure or strong acid concentration). | Use a milder acid (e.g., 1 M HCl) or a buffered solution for the workup. Minimize the time the product is in the acidic aqueous phase. |

| Wurtz Homocoupling | Localized high concentration of aryllithium and starting material. | Ensure very slow, dropwise addition of n-BuLi to the cooled solution to prevent buildup of the lithiated intermediate. |

| Product is an Oil/Difficult to Purify | Presence of boronic acid anhydrides (boroxines) or other impurities. | A common purification technique involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent (like ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[10] |

Safety and Hazard Mitigation

This synthesis involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-

3-Bromobenzyl Bromide: This compound is a potent lachrymator (causes tearing) and is corrosive to the skin and eyes.[11][12][13] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

n-Butyllithium (n-BuLi): This reagent is pyrophoric and will ignite spontaneously upon contact with air or moisture. It is also severely corrosive. It must only be handled under an inert atmosphere (N₂ or Ar) using proper syringe techniques. All transfers should be done with extreme caution. A class D fire extinguisher (for combustible metals) should be readily available.

-

Anhydrous Solvents (THF, Diethyl Ether): These are highly flammable liquids. Ensure there are no ignition sources nearby. THF can form explosive peroxides over time; use from a recently opened container or test for peroxides before use.

-

General Precautions: The entire procedure must be performed in a well-ventilated chemical fume hood.[14] An emergency eyewash and safety shower must be accessible.[13]

Applications in Drug Development and Beyond

The title compound is a powerful tool for medicinal chemists. Its primary application is in Suzuki-Miyaura cross-coupling reactions , where the boronic acid group is coupled with aryl or vinyl halides to form new C-C bonds, a foundational reaction in modern drug discovery.[15][16][17][18] This allows for the construction of complex biaryl scaffolds found in numerous pharmaceuticals.[19]

Furthermore, the preserved bromomethyl group serves as a reactive handle for subsequent functionalization. It can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to attach linkers, pharmacophores, or solubilizing groups, making it an invaluable intermediate for building molecular diversity.[1][20]

References

-

ChemBK. This compound. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Li, J. J. (2009). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Synthesis, 6(2), 183-215.

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

- Gomes, P., et al. (2021).

-

Wikipedia. Suzuki reaction. [Link]

- Miyaura, N., & Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, 63(5), 497-517.

-

Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

PrepChem.com. Preparation of 3-bromobenzyl bromide. [Link]

-

Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. [Link]

- Google Patents. (2015). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Google Patents. (2005).

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Organic Syntheses. (2008). (r)-3-methyl-3-phenyl-1-pentene. [Link]

- Molander, G. A., & Trice, S. L. (2010). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. The Journal of organic chemistry, 75(22), 7577–7582.

-

ResearchGate. (2021). Solvent screening of benzyl bromide Grignard reaction. [Link]

-

ChemBK. 3-(Bromomethyl)Phenylboronic Acid. [Link]

- Google Patents. (2009).

- Google Patents. (2012). CN102731542A - Preparation method of p-bromophenyl-boric acid.

-

PubChem. 3-Bromobenzyl bromide. [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uwindsor.ca [uwindsor.ca]

- 20. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromomethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethylphenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: a boronic acid and a bromomethyl group. The boronic acid moiety is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in drug discovery and development.[1][2] Simultaneously, the bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities. This dual reactivity makes this compound a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the anticipated data but also to offer insights into the experimental considerations and interpretation, grounded in fundamental chemical principles.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information. A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or broadened spectra. To obtain sharp, interpretable spectra, it is often advisable to use a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆, which can break up these oligomeric species.[3]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the acidic protons of the boronic acid.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.4 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~4.6 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |

| Broad singlet | 2H | Boronic acid protons (-B(OH)₂) |

Interpretation and Causality:

-

Aromatic Protons (δ ~8.0 - 7.4 ppm): The protons on the phenyl ring will appear in the characteristic downfield region for aromatic compounds. Due to the meta substitution pattern, a complex multiplet is expected. The electron-withdrawing nature of both the boronic acid and bromomethyl groups will deshield these protons, shifting them to the lower end of the aromatic region.

-

Bromomethyl Protons (δ ~4.6 ppm): The methylene protons adjacent to the bromine atom are expected to appear as a singlet. Their chemical shift is significantly downfield from typical alkyl protons due to the deshielding effect of the adjacent electronegative bromine atom.

-

Boronic Acid Protons (Broad Singlet): The hydroxyl protons of the boronic acid are acidic and readily exchange with each other and with any trace amounts of water in the solvent. This rapid exchange typically results in a broad singlet. The chemical shift of this signal can be highly variable and is dependent on concentration, temperature, and the solvent used. In many cases, this peak may not be observed if a protic solvent like methanol-d₄ is used due to exchange with the solvent's deuterium.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 125 | Aromatic carbons (Ar-C) |

| ~135 | Aromatic carbon attached to Boron (C-B) |

| ~33 | Bromomethyl carbon (-CH₂Br) |

Interpretation and Causality:

-

Aromatic Carbons (δ ~140 - 125 ppm): The six carbons of the phenyl ring will resonate in this region. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Ipso-Carbon (δ ~135 ppm): The carbon atom directly attached to the boron atom (the ipso-carbon) is often difficult to observe due to quadrupolar relaxation caused by the adjacent boron nucleus. Its signal is typically broad and of low intensity.

-

Bromomethyl Carbon (δ ~33 ppm): The carbon of the bromomethyl group is expected in the aliphatic region, shifted downfield by the attached bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-Br bonds. While the actual spectrum is not publicly available, commercial suppliers confirm that the infrared spectrum of their product conforms to the expected structure.[4][5]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~1600, ~1475 | Medium to Weak | Aromatic C=C stretch |

| 1400 - 1300 | Strong | B-O stretch |

| 1200 - 1100 | Medium | In-plane C-H bend |

| 700 - 600 | Strong | C-Br stretch |

Interpretation and Causality:

-

O-H Stretch (3500 - 3200 cm⁻¹): A prominent, broad absorption in this region is a hallmark of the hydroxyl groups of the boronic acid. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretches (3100 - 2850 cm⁻¹): The absorptions for the aromatic C-H bonds are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the bromomethyl group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These bands are characteristic of the benzene ring.

-

B-O Stretch (1400 - 1300 cm⁻¹): A strong absorption in this region is indicative of the boron-oxygen single bond in the boronic acid functional group.[6][7]

-

C-Br Stretch (700 - 600 cm⁻¹): The carbon-bromine bond gives rise to a strong absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (Molecular Formula: C₇H₈BBrO₂), the expected monoisotopic mass is approximately 213.98 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 214/216 | Molecular ion [M]⁺ (presence of Br isotopes) |

| 196/198 | [M - H₂O]⁺ |

| 135 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Causality:

-

Molecular Ion (m/z 214/216): The molecular ion peak is expected to appear as a doublet with a characteristic 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Loss of Water (m/z 196/198): Boronic acids are known to readily lose water under mass spectrometry conditions, leading to a significant peak corresponding to the [M - H₂O]⁺ fragment.

-

Loss of Bromine (m/z 135): Cleavage of the C-Br bond would result in a fragment with a mass-to-charge ratio of 135.

-

Tropylium Ion (m/z 91): A common fragment in the mass spectra of benzyl-containing compounds is the tropylium ion, which is a stable seven-membered aromatic ring.

Figure 2: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

IR Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum.

Mass Spectrometry (Direct Infusion ESI):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Conclusion

The spectroscopic characterization of this compound is fundamental to confirming its identity and purity, which is critical for its application in research and development. While publicly available raw spectral data is limited, a thorough understanding of the molecule's structure and the principles of spectroscopic techniques allows for a confident prediction and interpretation of its NMR, IR, and MS data. This guide provides the necessary framework for scientists to effectively analyze this important chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. reddit.com [reddit.com]

- 4. (3-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2773203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Bromomethyl)phenylboronic acid, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-(Bromomethyl)phenylboronic acid(68162-47-0) 1H NMR spectrum [chemicalbook.com]

- 7. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 3-Bromomethylphenylboronic Acid

Preamble: Understanding the Dual Reactivity of a Versatile Reagent

3-Bromomethylphenylboronic acid is a bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its utility is derived from two distinct reactive sites: the boronic acid moiety, a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and the bromomethyl group, a versatile handle for nucleophilic substitution.[1][2] This dual-handle structure allows for sequential, orthogonal functionalization, making it a valuable building block for complex molecular architectures.[3]

However, the very features that make this compound synthetically attractive also render it susceptible to specific degradation pathways. A comprehensive understanding of its stability is not merely a matter of procedural compliance but a fundamental prerequisite for reproducible, high-yield synthesis. This guide provides a deep dive into the chemical liabilities of this compound, offering field-proven storage and handling protocols to preserve its integrity from the stock bottle to the reaction flask.

Core Physicochemical & Safety Profile

A foundational understanding begins with the compound's basic properties and associated hazards. This information dictates the necessary engineering controls and personal protective equipment (PPE) required for safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BBrO₂ | [4][5] |

| Molecular Weight | 214.85 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 224-228 °C | |

| Storage Temperature | 2-8°C | [2][6] |

| Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) | [5] |

| Signal Word | Warning |

Safety Insight: The hazard profile indicates that the compound is an irritant to the skin, eyes, and respiratory system.[7][8] Therefore, handling should always occur in a well-ventilated fume hood, and appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, is mandatory.[7]

The Chemistry of Degradation: Key Pathways and Mechanisms

The stability of this compound is principally challenged by four distinct chemical processes. Understanding the causality behind each is crucial for designing effective mitigation strategies.

Figure 1: Principal Degradation Pathways. A visualization of the primary routes through which this compound can degrade, compromising sample purity and reactivity.

Protodeboronation: The C-B Bond Cleavage

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[9] This is a well-documented side reaction for arylboronic acids, particularly under the basic conditions often employed in Suzuki-Miyaura coupling reactions.[9][10]

-

Mechanism: The reaction can be catalyzed by both acid and, more commonly, base.[9][11] Under basic conditions, the boronic acid is converted to the more nucleophilic boronate anion ([ArB(OH)₃]⁻). This species is more susceptible to electrophilic attack by a proton source (e.g., water), leading to the cleavage of the C-B bond.[10][11] The propensity for protodeboronation is highly variable and depends on factors like pH and the electronic nature of the aryl substituent.[9] For many boronic acids, this process is fastest at high pH.[10]

-

Consequence: This degradation is insidious as it consumes the active reagent, leading to lower yields in cross-coupling reactions. The resulting byproduct, 3-methyltoluene, can also complicate purification.

Oxidative Degradation: The Achilles' Heel of Boronic Acids

The boron atom's empty p-orbital makes it susceptible to attack by nucleophilic oxidizing agents, such as atmospheric oxygen or reactive oxygen species (ROS).[12]

-

Mechanism: The reaction is believed to proceed via nucleophilic attack on the boron center by an oxidant (e.g., peroxide). This is followed by the migration of the aryl group from the boron to the oxygen atom, forming a labile borate ester.[12] This ester is then rapidly hydrolyzed to yield the corresponding phenol (3-bromomethylphenol) and boric acid.[12][13]

-

Consequence: This pathway irreversibly destroys the boronic acid functionality, rendering the molecule inactive for cross-coupling. The formation of phenolic impurities can also interfere with subsequent reactions.

Hydrolysis of the Bromomethyl Group: A Second Site of Vulnerability

Independent of the boronic acid group, the benzylic bromide is susceptible to hydrolysis and nucleophilic attack. This reactivity is analogous to that of benzyl bromide itself.

-

Mechanism: The bromomethyl group can react with water (hydrolysis) or other nucleophiles present, even in trace amounts, via an Sₙ1 or Sₙ2 mechanism. This replaces the bromine atom with a hydroxyl group or another nucleophile. The primary product of hydrolysis is 3-(hydroxymethyl)phenylboronic acid.

-

Consequence: This degradation pathway alters the second reactive handle of the molecule. If the intent is to use the bromomethyl group for a subsequent substitution, its premature hydrolysis will result in reaction failure.

Thermal and Photochemical Decomposition

While boronic acids are generally solid and relatively stable at room temperature, elevated temperatures can accelerate all the degradation pathways mentioned above.[14] Similarly, exposure to high-energy light can potentially promote radical pathways or other decomposition routes.

A Self-Validating System for Storage and Handling

The following recommendations are designed as a holistic system to mitigate the degradation risks identified above. Adherence to these protocols ensures the long-term viability of the reagent.

| Parameter | Recommendation | Rationale (Mitigated Risk) |

| Temperature | Store at 2-8°C. [2][6] | Decelerates the kinetics of all degradation pathways (Protodeboronation, Oxidation, Hydrolysis). |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). [15] | Prevents oxidative degradation by excluding atmospheric oxygen and moisture.[12] |

| Moisture | Keep in a tightly sealed container, preferably in a desiccator. [7][16] | Minimizes hydrolysis of both the boronic acid (protodeboronation) and the bromomethyl group.[9][14] |

| Light | Store in an amber or opaque vial. [14][17] | Protects against potential photodegradation. |

Field-Proven Experimental Protocol: Handling for Suzuki-Miyaura Coupling

This protocol details the best practices for handling this compound when setting up a representative Suzuki-Miyaura cross-coupling reaction. The causality for each step is directly linked to preserving the compound's integrity.

Figure 2: Recommended Experimental Workflow. A logical flow for handling the reagent to minimize degradation during the setup of a chemical reaction.

Methodology:

-

Environment Preparation:

-

Reagent Aliquoting:

-

Action: Allow the reagent container to warm to room temperature before opening. This should be done inside the inert atmosphere if possible, or just before being placed under vacuum/inert gas.

-

Causality: Prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and accelerate hydrolysis and protodeboronation.[16]

-

-

Weighing and Transfer:

-

Action: Quickly weigh the required amount of this compound into a dry, tared reaction vessel under a positive pressure of inert gas.

-

Causality: Minimizes the time the solid is exposed, even within the controlled environment.

-

-

Solvent and Reagent Addition:

-

Action: Add anhydrous, degassed solvents to the reaction vessel containing the boronic acid.[18] All other reagents should also be added under a positive pressure of inert gas.

-

Causality: The use of dry, deoxygenated solvents is paramount to prevent introducing water and oxygen, which would initiate the very degradation pathways the careful solid handling was designed to avoid.

-

-

Reaction Execution:

-

Action: Once all components are added, maintain a sealed, inert atmosphere over the reaction for its entire duration.[18]

-

Causality: Protects the integrity of the boronic acid and the palladium catalyst, which is also sensitive to oxygen, throughout the heating process.

-

By integrating this knowledge of inherent instabilities with rigorous handling protocols, researchers can unlock the full synthetic potential of this compound, ensuring both the reliability of their results and the efficiency of their discovery efforts.

References

- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

-

Wikipedia. Protodeboronation. Available at: [Link]

-

Aggarwal, V. K., et al. (n.d.). Reactions of Benzylboronate Nucleophiles. PMC - NIH. Available at: [Link]

-

Chemcasts. Thermophysical Properties of 3-(Bromomethyl)phenylboronic acid. Available at: [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

-

Denmark, S. E., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. Available at: [Link]

-

Aldeghi, M., et al. (2018). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. Available at: [Link]

-

Autechem. 3-(Bromomethyl)phenylboronic acid. Available at: [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

-

Al-Yasari, A., et al. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. Available at: [Link]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - (4-Bromomethyl)phenylboronic acid. Available at: [Link]

-

Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

Padial, E., et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. RSC Publishing. Available at: [Link]

-

Boron Molecular. Buy (3-(bromomethyl)phenyl)boronic acid, pinacol ester. Available at: [Link]

-

Wikipedia. Phenylboronic acid. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

-

Eawag-BBD. Phenol Family Degradation Pathway Map. Available at: [Link]

-

Hazari, N., et al. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. Available at: [Link]

-

Sil, B., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

-

MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Available at: [Link]

-

Morken, J. P., et al. (2023). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. Available at: [Link]

-

Lopinski, G. P., et al. (2009). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. PMC - NIH. Available at: [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound | 51323-43-4 [amp.chemicalbook.com]

- 6. 4-(溴甲基)苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.se [fishersci.se]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. benchchem.com [benchchem.com]

Navigating the Synthesis and Quality Control of 3-Bromomethylphenylboronic Acid: A Technical Guide for Researchers

An In-depth Guide to the Commercial Availability, Purity, and Analysis of a Key Synthetic Building Block

Introduction: The Versatility of 3-Bromomethylphenylboronic Acid in Modern Drug Discovery

3-(Bromomethyl)phenylboronic acid (CAS No. 51323-43-4) has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique bifunctional nature, featuring a reactive bromomethyl group and a versatile boronic acid moiety, allows for sequential and diverse chemical transformations. This dual reactivity makes it an invaluable reagent for the construction of complex molecular architectures, most notably in Suzuki-Miyaura cross-coupling reactions and as a precursor for various derivatizations.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its commercial availability, purity, and the analytical methodologies required for its quality control is paramount to ensure the reliability and reproducibility of experimental outcomes.

This technical guide provides a holistic overview of this compound, offering insights into its commercial landscape, potential impurity profiles derived from its synthesis, and robust analytical and purification protocols. The information presented herein is intended to empower researchers to make informed decisions when sourcing and utilizing this reagent, ultimately facilitating the advancement of their scientific endeavors.

Commercial Availability and Purity Landscape

3-(Bromomethyl)phenylboronic acid is readily available from a multitude of chemical suppliers. The stated purity of commercial batches typically ranges from 90% to over 98.5%, with HPLC being the most commonly cited method for purity assessment.[2][3] It is also commercially available as its pinacol ester derivative, which can offer enhanced stability and solubility in organic solvents.[4]

Below is a summary of representative commercial offerings for 3-(Bromomethyl)phenylboronic acid:

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Sigma-Aldrich | 90% | Not Specified | 51323-43-4 |

| Thermo Scientific Chemicals | ≥96.0% | HPLC | 51323-43-4 |

| Ruifu Chemical | >98.5% | HPLC | 51323-43-4 |

| Fisher Scientific | 97% | Not Specified | 51323-43-4 |

It is crucial for researchers to recognize that the stated purity on a supplier's certificate of analysis may not always provide a complete picture of the material's composition. The presence of unquantified impurities or variations in the analytical methods used can have significant implications for downstream applications.

Understanding the Impurity Profile: A Synthesis-Forward Approach

The impurity profile of commercially available this compound is intrinsically linked to its synthetic route. While specific proprietary synthesis details are often undisclosed by suppliers, a common and logical approach involves the radical bromination of 3-methylphenylboronic acid.

Caption: Synthetic pathway to 3-(Bromomethyl)phenylboronic acid.

This process, typically employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN), can lead to the formation of several key impurities:

-

Unreacted Starting Material: Residual 3-methylphenylboronic acid is a common impurity.

-

Over-brominated Species: The formation of 3-(dibromomethyl)phenylboronic acid can occur if the reaction is not carefully controlled.

-

Positional Isomers: Although the benzylic position is preferentially brominated, trace amounts of ring-brominated isomers may be present.

-

Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, leading to the formation of 3-(hydroxymethyl)phenylboronic acid. This can occur during the reaction workup or upon prolonged storage, especially in the presence of moisture.

-

Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[5] This is often a reversible process.

Another potential synthetic route involves the Grignard reaction of 3-bromobenzyl bromide followed by quenching with a borate ester.[6] This pathway can introduce its own set of impurities, including:

-

Wurtz Coupling Products: Homocoupling of the Grignard reagent can lead to the formation of 1,2-bis(3-bromophenyl)ethane.

-

Borinic and Boronic Acid Byproducts: Multiple additions of the Grignard reagent to the borate ester can result in the formation of borinic and boronic acid byproducts.[7]

Protocols for Purity Determination and Quality Control

A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the industry standard for determining the purity of this compound. A reversed-phase method is typically employed.

Experimental Protocol: HPLC Analysis

-

Column: A C18 stationary phase is recommended (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often optimal.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

-

Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Caption: A typical workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool for confirming the structure of this compound and identifying impurities.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4). The use of protic solvents like methanol-d4 can help to break up boroxine trimers and sharpen the NMR signals.[8]

-

¹H NMR Spectroscopy:

-

The aromatic protons will appear as a complex multiplet in the range of 7.2-7.8 ppm.

-

The benzylic protons of the -CH₂Br group will typically be a singlet at approximately 4.5-4.7 ppm.

-

The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not being observed at all.

-

-

¹³C NMR Spectroscopy:

-

Aromatic carbons will resonate in the region of 125-140 ppm. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

The benzylic carbon of the -CH₂Br group is expected to appear around 32-35 ppm.

-

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry can be used to confirm the molecular weight of the compound and to identify the mass of any impurities. Electrospray ionization (ESI) is a suitable technique. The expected [M-H]⁻ ion for this compound is m/z 212.9.

Purification of this compound

For applications requiring very high purity, an additional purification step may be necessary. Recrystallization is often an effective method.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixed solvent system of an alcohol (e.g., ethanol or isopropanol) and water, or an ester (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes), is often effective. The ideal solvent system will fully dissolve the compound at elevated temperatures and result in low solubility upon cooling.

-

Dissolution: In a flask, add the crude this compound and the minimum amount of the hot primary solvent (e.g., ethanol) required for complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent mixture.

-

Drying: Dry the crystals under vacuum.

Stability and Storage Considerations

3-(Bromomethyl)phenylboronic acid is a solid that should be stored in a cool (2-8°C), dry, and well-ventilated place. Two primary degradation pathways should be considered:

-

Hydrolysis: The benzylic bromide is susceptible to hydrolysis to the corresponding alcohol, 3-(hydroxymethyl)phenylboronic acid. This process is accelerated by the presence of water and basic conditions.

-

Oxidative Deboronation: The boronic acid moiety can be susceptible to oxidation, leading to cleavage of the carbon-boron bond and formation of 3-bromotoluene and boric acid.[9]

Caption: Primary degradation pathways for 3-(Bromomethyl)phenylboronic acid.

Conclusion: Ensuring Quality for Reproducible Science

3-(Bromomethyl)phenylboronic acid is a powerful tool in the arsenal of the modern synthetic chemist. However, to fully exploit its potential, a thorough understanding of its quality attributes is essential. By being aware of the commercial landscape, the likely impurity profile based on synthetic routes, and by implementing robust analytical and purification protocols, researchers can ensure the integrity of their starting materials. This diligence at the outset is a critical investment in the generation of reliable, reproducible, and high-impact scientific results.

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy (3-(bromomethyl)phenyl)boronic acid, pinacol ester. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). 3-(Bromomethyl)phenylboronic Acid CAS 51323-43-4 Purity >98.5% (HPLC) High Quality. Retrieved from [Link]

-

ACS Publications. (n.d.). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Retrieved from [Link]

-

goods.com. (n.d.). 3-(Bromomethyl)phenylboronic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]

-

PubChem. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

-

Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

PMC. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Semantic Scholar. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from [Link]

-

YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]

-

ResearchGate. (2025). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Retrieved from [Link]

-

PMC. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

Sources

- 1. waters.com [waters.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. 3-(Bromomethyl)phenylboronic acid, 97% 1 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raineslab.com [raineslab.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromomethylphenylboronic Acid and its Pinacol Ester Derivative

Abstract

3-Bromomethylphenylboronic acid and its corresponding pinacol ester are bifunctional reagents of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Their unique architecture, featuring a boronic acid (or boronate ester) moiety for palladium-catalyzed cross-coupling and a reactive bromomethyl group for nucleophilic substitution, allows for sequential and orthogonal chemical modifications. This guide provides an in-depth analysis of these reagents, covering their physicochemical properties, synthesis, handling, and key applications, with a focus on providing actionable, field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate chess game of multi-step organic synthesis, the choice of building blocks is paramount. This compound is a strategic piece, offering two distinct points of reactivity that can be addressed under different reaction conditions.

-

The Boronic Acid Moiety: This functional group is a cornerstone of modern organic chemistry, primarily serving as the organoboron partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This allows for the formation of carbon-carbon bonds, typically to construct complex biaryl or styrenyl structures which are prevalent in pharmaceuticals.[3]

-

The Bromomethyl Group: This benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions. This enables the introduction of a wide array of functionalities, including amines, ethers, thioethers, and esters, providing a direct handle for scaffold diversification or linker attachment.

The meta substitution pattern (1,3-disubstitution) provides a specific geometric arrangement that is often sought after in the design of bioactive molecules and functional materials. The corresponding pinacol ester derivative is frequently employed to enhance the compound's stability, shelf-life, and handling characteristics.[4] Boronate esters are generally more robust, less prone to dehydration-induced trimerization (formation of boroxines), and often exhibit better solubility in common organic solvents.[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of these reagents is critical for their effective use in experimental design. The data below has been compiled from reputable chemical suppliers and databases.

| Property | This compound | This compound pinacol ester |

| CAS Number | 51323-43-4[5] | 214360-74-4[6] |

| Molecular Formula | C₇H₈BBrO₂[5] | C₁₃H₁₈BBrO₂[6] |

| Molecular Weight | 214.85 g/mol [5] | 297.00 g/mol [6] |

| Appearance | Solid[5] | White to off-white powder |

| Melting Point | 224-228 °C[5] | 89-91 °C[7] |

| Storage Temperature | 2-8°C[5] | 2-8°C[7] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide[8] | Slightly soluble in chloroform and methanol[7] |

Synthesis and Derivatization: The Pinacol Ester

While the boronic acid is highly useful, its conversion to the more stable pinacol ester is a common and often necessary step for many applications, particularly in complex, multi-step syntheses or for long-term storage.

Causality Behind Esterification

The primary motivation for converting a boronic acid to its pinacol ester is to enhance stability.[4] Boronic acids have a propensity to form cyclic anhydride trimers known as boroxines upon dehydration, which can complicate stoichiometry and affect reactivity. The pinacol ester protects the boronic acid functionality, preventing this decomposition pathway and rendering the compound more resistant to air and moisture.[4] This improved stability simplifies purification and handling.

Experimental Protocol: Synthesis of this compound pinacol ester

This protocol is a representative procedure based on established methods for boronic acid esterification.[9]

Objective: To convert this compound to its corresponding pinacol ester.

Materials:

-

This compound (1.0 equiv)

-

Pinacol (1.0-1.1 equiv)

-

Anhydrous Magnesium Sulfate (MgSO₄) (1.5 equiv)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[9]

-

Solvent Addition: Add anhydrous diethyl ether or THF to the flask to create a stirrable suspension. The exact volume will depend on the scale of the reaction.

-

Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The use of MgSO₄ as a dehydrating agent helps to drive the equilibrium towards the ester product by removing the water byproduct.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting boronic acid.

-

Workup: Upon completion, filter the reaction mixture to remove the magnesium sulfate solids. Rinse the solids with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate in vacuo to yield the crude product. The resulting material can often be used directly in the next step. If further purification is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or flash column chromatography on silica gel can be employed.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of the pinacol ester.

Key Reactions and Applications: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[1] this compound and its ester are excellent substrates for this transformation.

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling involves three key steps:[1][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[11]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of catalyst, ligand, base, and solvent is crucial and can significantly impact reaction efficiency and scope.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound pinacol ester with an aryl bromide (e.g., 4-bromoanisole) to form a biaryl product.

Materials:

-

This compound pinacol ester (1.0 equiv)

-

4-Bromoanisole (1.0-1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk flask or sealed vial, condenser, magnetic stirrer, inert atmosphere line

Procedure:

-

Setup: To a Schlenk flask, add the this compound pinacol ester (1.0 equiv), 4-bromoanisole (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent/Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.

-

Monitoring: Follow the consumption of the starting materials via TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Materials Science

The unique bifunctionality of this compound makes it a valuable intermediate in several advanced applications.

-

Medicinal Chemistry: In drug discovery, this reagent allows for the construction of a core biaryl structure via Suzuki coupling, followed by the attachment of various pharmacophores or solubilizing groups through nucleophilic substitution at the bromomethyl position. Boron-containing compounds themselves are a growing class of pharmaceuticals, with drugs like bortezomib (Velcade) and vaborbactam demonstrating their therapeutic potential.[13][14] The boronic acid moiety can act as a covalent warhead or engage in specific hydrogen-bonding interactions with biological targets.[13]

-

PROTACs and Chemical Probes: The two reactive sites are ideal for synthesizing complex molecules like Proteolysis Targeting Chimeras (PROTACs). One end can be elaborated into a warhead that binds to a protein of interest, while the other end can be used to attach a linker connected to an E3 ligase-binding moiety.

-

Materials Science: The ability to first polymerize or attach the molecule to a surface via the boronic acid group and then functionalize the material via the bromomethyl group is a powerful strategy for creating functional polymers and modified surfaces for electronics and sensor applications.[3]

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of these reagents and ensuring laboratory safety.

-